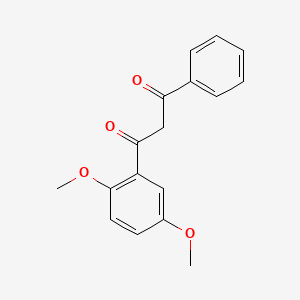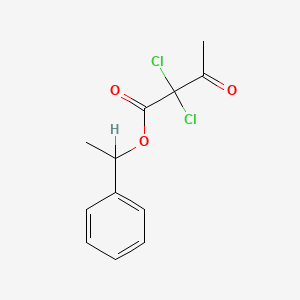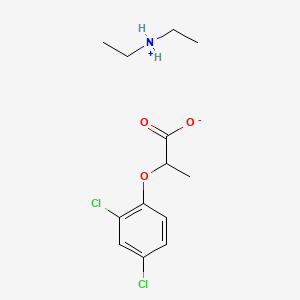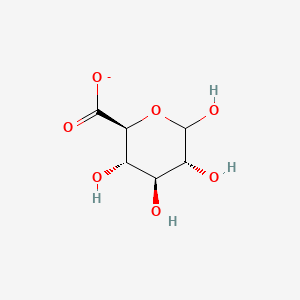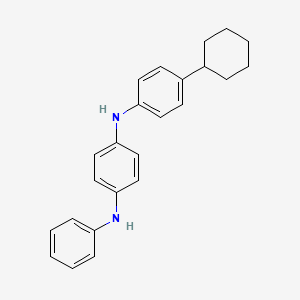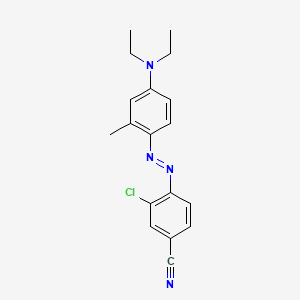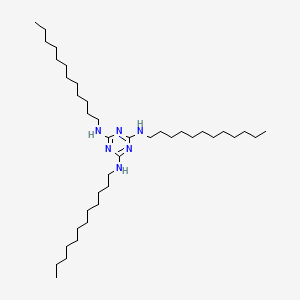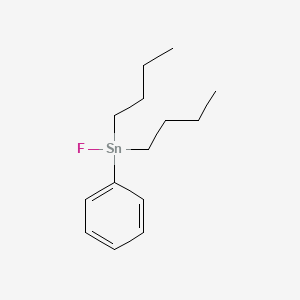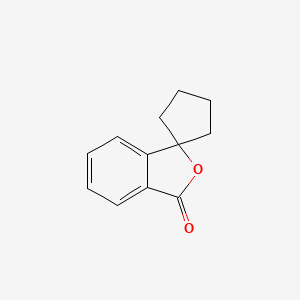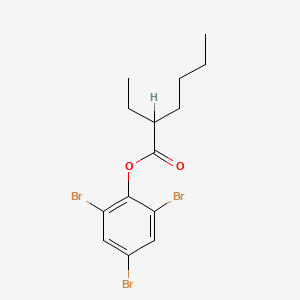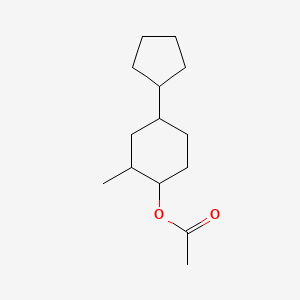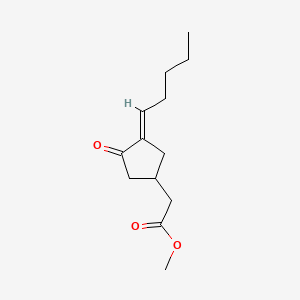
Methyl 3-oxo-4-pentylidenecyclopentaneacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-oxo-4-pentylidenecyclopentaneacetate is an organic compound with the molecular formula C13H20O3. It is a derivative of cyclopentane and is characterized by the presence of a methyl ester group, a ketone group, and a pentylidene substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-oxo-4-pentylidenecyclopentaneacetate typically involves the condensation of cyclopentanone with a suitable aldehyde, followed by esterification. One common method is the Claisen-Schmidt condensation, where cyclopentanone reacts with pentanal in the presence of a base to form the intermediate product. This intermediate is then esterified using methanol and an acid catalyst to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more environmentally friendly.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group in the compound can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Aplicaciones Científicas De Investigación
Methyl 3-oxo-4-pentylidenecyclopentaneacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mecanismo De Acción
The mechanism by which methyl 3-oxo-4-pentylidenecyclopentaneacetate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The ketone and ester groups in the compound can participate in various biochemical reactions, influencing its activity and potency.
Comparación Con Compuestos Similares
Methyl 3-oxo-4-pentylcyclopentaneacetate: Similar structure but lacks the double bond in the pentylidene group.
Ethyl 3-oxo-4-pentylidenecyclopentaneacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-oxo-4-hexylidenecyclopentaneacetate: Similar structure but with a hexylidene group instead of a pentylidene group.
Uniqueness: Methyl 3-oxo-4-pentylidenecyclopentaneacetate is unique due to the presence of the pentylidene group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and makes it a valuable compound in various synthetic and industrial applications.
Propiedades
Número CAS |
84824-80-6 |
|---|---|
Fórmula molecular |
C13H20O3 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
methyl 2-[(4E)-3-oxo-4-pentylidenecyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-7-10(8-12(11)14)9-13(15)16-2/h6,10H,3-5,7-9H2,1-2H3/b11-6+ |
Clave InChI |
LYAXDZCODXLABU-IZZDOVSWSA-N |
SMILES isomérico |
CCCC/C=C/1\CC(CC1=O)CC(=O)OC |
SMILES canónico |
CCCCC=C1CC(CC1=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



